4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Butoxybenzoyl Intermediate: This involves the reaction of butoxybenzoyl chloride with piperazine under basic conditions to form the butoxybenzoyl-piperazine intermediate.
Pyrimidine Ring Formation: The intermediate is then reacted with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, under nucleophilic substitution conditions.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- 4- (4- (tert-butoxycarbonyl)piperazin-1-yl)benzo [b]thiophene-2-carboxylic acid
Uniqueness
4-{4-[4-(4-Butoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H33N5O3 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
(4-butoxyphenyl)-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O3/c1-3-4-15-32-21-7-5-20(6-8-21)23(30)28-11-9-27(10-12-28)22-18-19(2)25-24(26-22)29-13-16-31-17-14-29/h5-8,18H,3-4,9-17H2,1-2H3 |
InChI Key |
IJIMLCOAKMJQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4 |
Origin of Product |
United States |
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